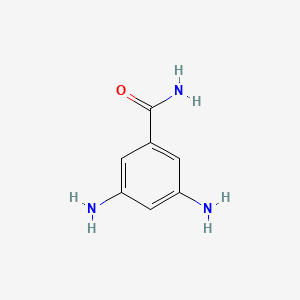

3,5-Diaminobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diaminobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCMSACQRPYYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467813 | |

| Record name | 3,5-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-15-8 | |

| Record name | 3,5-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ligand Controlled Conformation of Interacting Macromolecules

Molecular recognition, a fundamental process in biological systems, often involves dynamic interactions where the binding of a ligand to a macromolecule induces or stabilizes specific conformational states of the macromolecule wikipedia.orgplos.orgnih.gov. This phenomenon, known as ligand-controlled conformation, is critical for a wide array of biological functions, including enzyme catalysis, signal transduction, and gene regulation wikipedia.orgplos.orgnih.gov. Macromolecules, such as proteins and nucleic acids, typically exist as an ensemble of conformations, and their specific interaction partners (ligands) can selectively bind to and stabilize particular conformations, thereby modulating their activity or function nih.gov. This process can occur through mechanisms like "induced fit," where the macromolecule undergoes a significant structural rearrangement upon ligand binding, or "conformational selection," where the ligand preferentially binds to a pre-existing, low-population conformation of the macromolecule, shifting the equilibrium towards the bound state wikipedia.orgplos.orgnih.gov. Small molecules can also act as allosteric modulators, binding to sites distinct from the primary interaction interface and inducing conformational changes that propagate through the macromolecule, thereby altering its interactions with other partners frontiersin.org. The rational design of proteins with ligand-controlled conformational switches exemplifies the potential for engineering precise molecular responses to external stimuli nih.gov.

The chemical compound 3,5-Diaminobenzamide (C7H9N3O) is characterized by an aromatic ring substituted with two amino groups and a carboxamide group nih.gov. While the broader scientific literature extensively studies how various ligands influence macromolecular conformations, specific research detailing the role of this compound as a ligand that directly controls the conformation of interacting macromolecules was not identified in the reviewed search results. Although some studies mention related chemical structures or general principles of ligand-macromolecule interactions involving conformational changes, direct experimental findings or detailed mechanistic studies focusing on this compound's capacity to induce or stabilize specific macromolecular conformations were not found. For instance, one study noted that this compound moieties, when incorporated into specific polymer backbones, did not contribute to the stabilization of a helical conformation in that particular context acs.org.

Due to the absence of specific research findings for this compound in the context of ligand-controlled macromolecule conformation from the retrieved sources, detailed research findings and data tables illustrating such interactions cannot be provided.

Synthetic Methodologies and Derivatization Strategies

Classical and Contemporary Synthetic Routes to 3,5-Diaminobenzamide

The synthesis of this compound is primarily achieved through two major pathways: the reduction of a dinitro precursor and, less commonly, through direct amidation strategies.

Reduction of Dinitrobenzamide Precursors

The most prevalent and well-established method for synthesizing this compound and its derivatives is the chemical reduction of the corresponding 3,5-dinitrobenzamide (B1662146) precursor. This transformation targets the two nitro groups (–NO₂) on the aromatic ring, converting them into primary amino groups (–NH₂). A variety of reducing agents and catalytic systems have been effectively employed for this purpose.

Catalytic hydrogenation is a common approach, typically involving the use of hydrogen gas (H₂) in a Parr hydrogenation apparatus with a palladium on carbon (Pd/C) catalyst. d-nb.info This method is efficient, often proceeding until hydrogen consumption ceases, indicating the completion of the reaction. d-nb.info Another widely used method involves reduction with hydrazine (B178648) monohydrate (N₂H₄·H₂O) in the presence of a catalyst such as Pd/C. rsc.orgmdpi.comresearchgate.net This technique is particularly useful for synthesizing N-substituted 3,5-diaminobenzamides and can be carried out by refluxing the reactants in a solvent like ethanol (B145695) under a nitrogen atmosphere. researchgate.netvot.pl Other stoichiometric reducing agents, such as iron powder in the presence of an acid like hydrochloric acid (Fe/HCl), have also been reported as effective for converting the nitro groups to amines. lookchem.com

The precursor, 3,5-dinitrobenzamide or its N-substituted variant, is itself synthesized beforehand, typically by reacting 3,5-dinitrobenzoyl chloride with ammonia (B1221849) or a suitable primary or secondary amine. vot.plgoogle.com

Table 1: Selected Methods for the Reduction of 3,5-Dinitrobenzamide Precursors

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 3,5-Dinitrobenzamide | 10% Pd/C, H₂ | Water, conc. HCl | ~60 psi, 3 hours | d-nb.info |

| N-Substituted 3,5-Dinitrobenzamides | Pd/C, Hydrazinium monohydrate | Ethanol | Reflux | rsc.orgmdpi.com |

| N-(1,3-benzoxazol-2-yl-phenyl)-3,5-dinitrobenzamide | Pd/C, Hydrazinium monohydrate | Ethanol | Reflux, 48 hours, N₂ atmosphere | researchgate.netvot.pl |

| N,N-Diisopropyl-3,5-dinitrobenzamide | H₂/Pd-C or Fe/HCl | Not specified | Not specified | lookchem.com |

| N-tert-butyl-3,5-dinitrobenzamide | Hydrazine | Not specified | Not specified | researchgate.net |

Amidation Reactions and Related Processes

While the reduction of dinitro compounds is the dominant synthetic route, this compound can also be conceptualized as the product of an amidation reaction. This can involve two main strategies: the amidation of 3,5-dinitrobenzoic acid followed by reduction, or the direct amidation of 3,5-diaminobenzoic acid (DABA).

The first strategy is the most common precursor-forming step. It involves converting 3,5-dinitrobenzoic acid into a more reactive acyl chloride, 3,5-dinitrobenzoyl chloride, using an agent like thionyl chloride (SOCl₂). vot.plgoogle.com This acid chloride is then reacted with ammonia or an amine to form the corresponding 3,5-dinitrobenzamide, which is subsequently reduced as described in the previous section. vot.plgoogle.com

The second, more direct, strategy is the amidation of the carboxyl group of 3,5-diaminobenzoic acid (DABA). DABA is an AB₂-type monomer where 'A' is the carboxylic acid group and 'B' represents the two amino groups. vot.pl Direct thermal condensation is generally not favored. Instead, the amidation of DABA's carboxyl group is typically achieved using coupling agents or activators, often in the context of synthesizing polymers or complex derivatives. researchgate.netvot.plnih.gov For example, low-temperature polycondensation of DABA to form hyperbranched polyamides has been carried out using N,N-diisopropylcarbodiimide (DIC) as a carboxyl group activator. researchgate.netvot.pl Similarly, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are used to facilitate the reaction between the carboxylic acid of DABA and another amine, as seen in the synthesis of Fmoc-amino acid-diaminobenzoic acid adducts. nih.gov These methods effectively form the amide bond of the benzamide (B126) moiety directly from the diamino-substituted starting material.

Synthesis of Functionalized this compound Derivatives

The core structure of this compound serves as a versatile scaffold for creating a wide array of functionalized derivatives. These derivatives are designed for specific applications, ranging from high-performance polymers to complex supramolecular systems.

N-Substituted Diaminobenzamides

The synthesis of N-substituted 3,5-diaminobenzamides typically follows a two-step process mirroring the synthesis of the parent compound. First, 3,5-dinitrobenzoyl chloride is reacted with a selected primary or secondary amine in an amidation reaction to form an N-substituted 3,5-dinitrobenzamide. vot.plgoogle.comresearchgate.net This dinitro intermediate is then subjected to reduction, commonly using hydrazine and a Pd/C catalyst or catalytic hydrogenation, to yield the target N-substituted this compound. lookchem.comresearchgate.net

This strategy has been used to create a diverse library of derivatives. For instance, reacting 3,5-dinitrobenzoyl chloride with amines such as 2-(4-aminophenyl)benzoxazole or tryptamine (B22526) leads to the corresponding complex dinitrobenzamides, which are then reduced to form specialized diamine monomers like N-(1,3-benzoxazol-2-yl-phenyl)-3,5-diaminobenzamide (BODA) researchgate.netvot.pl and N-[2-(1H-indol-3-yl)ethyl]-3,5-diaminobenzamide (IEDAB). researchgate.net This method is also employed for attaching large functional groups, such as polyhedral oligomeric silsesquioxane (POSS) cages, by reacting an amino-functionalized POSS molecule with 3,5-dinitrobenzoyl chloride, followed by reduction to create monomers like N-{3-(R₇Si₈O₁₂)propyl}-3,5-diaminobenzamide. google.commdpi.com

Incorporation into Polymeric Systems

The two primary amino groups of this compound and its N-substituted derivatives make them excellent diamine monomers for step-growth polymerization. They are frequently incorporated into high-performance polymers such as polyamides and polyimides, where they impart specific properties like improved solubility, thermal stability, or unique functionalities. tsijournals.commdpi.com

In the synthesis of polyamides, N-substituted this compound derivatives are reacted with various aromatic or aliphatic dicarboxylic acids through direct polycondensation. tsijournals.com For example, novel electroactive polyamides have been synthesized from diamine monomers like N-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-3,5-diaminobenzamide via phosphorylation polyamidation. researchgate.net These polymers often exhibit good solubility in organic solvents, allowing them to be cast into flexible films, and possess high glass transition temperatures (Tg). researchgate.nettsijournals.com

These diamine monomers are also used to create poly(amide-imide)s (PAIs), which balance the mechanical strength of amide links with the thermal resistance of imide rings. rsc.orgrepositorioinstitucional.mx For instance, a diamine containing a bulky xanthene ring has been used to synthesize a new PAI via direct polycondensation. rsc.org Similarly, N-substituted this compound monomers bearing POSS cages have been copolymerized with dianhydrides like pyromellitic dianhydride (PMDA) and other diamines such as 4,4′-oxydianiline (ODA) to produce high-Tg polyimides with enhanced properties for applications in demanding environments. google.commdpi.com

A related monomer, 3,5-diaminobenzoic acid (DABA), which has one carboxyl (A) and two amino (B₂) functional groups, is used to create hyperbranched polyamides through self-polycondensation. researchgate.netvot.pl

Table 2: Examples of Polymeric Systems Derived from this compound and its Derivatives

| Monomer | Co-monomer(s) | Polymer Type | Key Properties/Features | Reference |

|---|---|---|---|---|

| N-(4-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenoxy)phenyl)-3,5-diaminobenzamide | Aromatic/aliphatic dicarboxylic acids | Polyamide | Soluble, film-forming, Tg 194-296 °C | tsijournals.com |

| N-(4-(4-(14H-dibenzo[a,j]xanthen-14-yl)phenoxy)phenyl)-3,5-diaminobenzamide | Diacid with imide groups | Poly(amide-imide) | Used to form exfoliated nanocomposites | rsc.org |

| N-{3-(R₇Si₈O₁₂)propyl}-3,5-diaminobenzamide | PMDA, ODA | Polyimide | High Tg, incorporates POSS cages | google.com |

| N-[2-(1H-indol-3-yl)ethyl]-3,5-diaminobenzamide (IEDAB) | BTDA | Polyimide | Synthesized via thermal imidization | researchgate.net |

| N-(4-(carbazol-9-yl)phenyl)-3,5-diaminobenzamide | Dicarboxylic acids | Polyamide | Electroactive, photoluminescent | researchgate.net |

| 3,5-Diaminobenzoic acid (DABA) | Self-polycondensation | Hyperbranched Polyamide | Synthesized via low-temperature polycondensation | researchgate.netvot.pl |

Formation of Supramolecular Scaffolds

The molecular structure of this compound, featuring three hydrogen-bond-donating groups (two primary amines and one amide N-H) and hydrogen-bond-accepting sites (the amide carbonyl oxygen), makes it an ideal building block for constructing ordered, non-covalent assemblies known as supramolecular scaffolds. These assemblies are governed by intermolecular forces, primarily hydrogen bonding and π-π stacking.

While research on the parent molecule is limited, the principles of its self-assembly can be inferred from related structures. The combination of amine and amide groups can form robust and predictable hydrogen-bonding patterns. For example, amide-amide interactions often lead to the formation of a ring motif known as an R²₂(8) graph set, which can propagate into extended chains or ladders. researchgate.netmdpi.com The amino groups can then link these primary structures into more complex two- or three-dimensional networks. researchgate.netmdpi.com The crystal structure of the related 3,5-diaminobenzoic acid, for example, reveals extensive intra- and intermolecular hydrogen bonds. researchgate.net

Derivatives of this compound are designed to exploit these interactions to create functional materials. For example, attaching long aliphatic chains or specific functional groups can lead to the formation of organogels. psu.eduscirp.org In these systems, the gelator molecules self-assemble into a three-dimensional fibrous network that immobilizes the solvent, a process driven by a combination of hydrogen bonding between the benzamide cores and van der Waals interactions among the appended chains. psu.eduscirp.org The formation of such extensive hydrogen-bonded networks is a key feature in the design of materials with tailored properties, including those with applications in drug delivery and optoelectronics. calis.edu.cnrsc.org

Advanced Characterization Techniques in Synthetic Verification

The verification of the synthesis of this compound and its subsequent derivatives, particularly in the context of polymer chemistry, relies on a suite of advanced characterization techniques. These methods are essential for confirming the chemical structure, purity, and specific properties of the synthesized materials. Spectroscopic, elemental, and thermal analyses are fundamental in providing a comprehensive analytical profile.

Spectroscopic Analysis (e.g., FT-IR, NMR)

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its derivatives. Techniques like Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about functional groups and the chemical environment of atoms within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic functional groups present in a molecule. In the FT-IR spectrum of a compound like this compound or its derivatives, specific absorption peaks correspond to the vibrational frequencies of its bonds. uci.edu For instance, the FT-IR spectrum of a new diamine, N-[2-(1H-indol-3-yl)ethyl]-3,5-diaminobenzamide (IEDAB), was used alongside other techniques to confirm its structure before polymerization. researchgate.net Similarly, the synthesis of polyamides and poly(amide-ether)s incorporating derivatives of this compound is routinely verified using FT-IR to confirm the presence of amide linkages and other functional moieties. tsijournals.comresearchgate.netcolab.ws

Key expected FT-IR absorption bands for a this compound moiety would include:

N-H stretching of the primary amine (–NH₂) and amide (–CONH–) groups.

C=O stretching of the amide group (Amide I band).

N-H bending of the amide group (Amide II band).

C-N stretching vibrations.

Aromatic C-H and C=C stretching .

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the structure and electronic environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The ¹H NMR spectrum of a derivative, N-(3-(14H-dibenzo[a,j]xanthen-14-yl)phenyl)-3,5-diaminobenzamide, was used to confirm its synthesis in a DMSO-d₆ solvent. researchgate.net The structures of various other novel polyamides and diamine monomers based on this compound have also been successfully confirmed using ¹H NMR and ¹³C NMR spectroscopy. researchgate.nettsijournals.com The chemical shifts in the NMR spectrum are indicative of the specific placement of atoms within the aromatic ring and the substituent groups.

Interactive Table 1: Representative Spectroscopic Data for this compound Derivatives This table compiles representative data from studies on derivatives of this compound to illustrate typical spectroscopic features.

| Technique | Functional Group | Characteristic Signal/Peak Range | Reference |

|---|---|---|---|

| FT-IR | Amide N-H Stretch | ~3400-3200 cm⁻¹ | tsijournals.com |

| FT-IR | Amine N-H Stretch | ~3500-3300 cm⁻¹ | researchgate.net |

| FT-IR | Amide C=O Stretch | ~1650-1630 cm⁻¹ | tsijournals.com |

| ¹H NMR | Amide Proton (CONH) | ~8.0-10.0 ppm | researchgate.net |

| ¹H NMR | Amine Protons (NH₂) | ~4.5-5.5 ppm | researchgate.net |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound or its derivatives, thereby confirming its purity and composition. mpg.de

The molecular formula for this compound is C₇H₉N₃O. synblock.com Based on this, the theoretical elemental composition can be calculated. In research, the experimentally determined values for a synthesized compound are compared against these theoretical values. A close agreement between the experimental and calculated percentages is a strong indicator that the target compound has been successfully synthesized with a high degree of purity. For example, studies involving new polyamides derived from this compound have utilized elemental analysis to confirm the structure of the monomers and the resulting polymers. tsijournals.com

Interactive Table 2: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₇H₉N₃O (Molecular Weight: 151.17 g/mol ). synblock.com

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 55.64% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.00% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 27.81% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.58% |

| Total | | | | 151.169 | 100.00% |

Thermal Analysis in Polymer Synthesis

When this compound is used as a monomer in the synthesis of polymers, such as polyamides or polyimides, thermal analysis techniques are critical for characterizing the performance of the resulting materials at high temperatures. The primary methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). kohan.com.tw

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com It is used to determine the thermal stability of a polymer. Key parameters obtained from TGA include the onset of decomposition temperature and the temperatures for 5% (T₅) or 10% (T₁₀) weight loss, which are often used as standard measures of thermal stability. For instance, novel polyamides derived from a this compound derivative showed 10% weight loss temperatures (T₁₀) ranging from 360°C to 510°C in a nitrogen atmosphere, indicating high thermal stability. tsijournals.com In another study, polyimides synthesized using a derivative of this compound exhibited 5% weight loss temperatures between 472-501°C. researchgate.net The introduction of inorganic nanoparticles, such as NiFe₂O₄, into a poly(amide-ether) matrix based on a this compound derivative has been shown to further improve thermal stability. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. azom.com It is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). kohan.com.twosti.gov The glass transition temperature is particularly important as it defines the upper-use temperature for amorphous polymers. Polyamides synthesized using a diamine derived from this compound have been reported to possess high glass transition temperatures, with values between 194°C and 296°C, reflecting their rigid polymer backbones. tsijournals.com The absence of a melting peak in the DSC thermograms for these polyamides confirmed their generally amorphous nature. researchgate.net

Interactive Table 3: Thermal Properties of Polymers Derived from this compound Derivatives This table summarizes thermal data from various studies on polymers synthesized using monomers based on this compound.

| Polymer Type | Monomer Derivative | Tg (°C) | TGA Data (Nitrogen Atmosphere) | Reference |

|---|---|---|---|---|

| Polyamides | N-(4-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenoxy)phenyl)-3,5-diaminobenzamide | 194 - 296 | T₁₀: 360 - 510°C | tsijournals.com |

| Polyimides | N-[2-(1H-indol-3-yl)ethyl]-3,5-diaminobenzamide | Not specified | T₅: 472 - 501°C; Char Yield @ 800°C: 55.3-60.8% | researchgate.net |

| Poly(amide-ether) | N-(3-(14H-dibenzo[a,j]xanthen-14-yl)phenyl)-3,5-diaminobenzamide | Not specified | Incorporation of NiFe₂O₄ improved thermal stability over neat polymer. | researchgate.netresearchgate.net |

Polymer Science and Materials Engineering Applications

Polyamides Derived from 3,5-Diaminobenzamide

Polyamides, known for their robustness and high mechanical strength, can be synthesized using this compound as a diamine monomer. The presence of the amide group within the monomer can influence the final polymer's properties and potential for further modification.

The synthesis of polyamides typically involves the polycondensation reaction between diamines and dicarboxylic acid chlorides mdpi.commdpi.comlibretexts.org. This compound, when used as a diamine monomer, participates in this step-growth polymerization process. For instance, aromatic polyamides can be synthesized by reacting this compound derivatives with dicarboxylic acid chlorides in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) mdpi.comscispace.comtsijournals.comacs.org. The reaction proceeds via nucleophilic acyl substitution, where the amine groups of the diamine react with the acid chloride groups, eliminating hydrogen chloride and forming amide linkages, thereby extending the polymer chain mdpi.comlibretexts.org.

The structural design of polyamides incorporating this compound can be influenced by the inherent properties of the monomer. The presence of the benzamide (B126) moiety can contribute to the rigidity of the polymer backbone. Furthermore, the this compound structure has been noted for its potential to form helical conformations in certain polymer architectures, influencing properties like solubility and chain packing acs.org. Introducing asymmetry or bulky pendant groups, potentially via modifications of the benzamide unit, can also improve the solubility of these aromatic polyamides nih.gov.

Synthesis and Polymerization Mechanisms

Polyimides Containing this compound Moieties

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound or its derivatives, particularly those functionalized with polyhedral oligomeric silsesquioxane (POSS) units, has led to significant advancements in polyimide properties.

This compound (3,5-DABA) has been utilized to create thermally crosslinkable polyimides sci-hub.segoogle.com. These polyimides are synthesized using a diamine containing an amide group. During thermal processing at temperatures above 350 °C, the amide side groups within the 3,5-DABA-modified polyimides can react with adjacent imide carbonyl (C=O) groups. This reaction forms crosslinks, even in the absence of significant molecular fluidity, leading to thermoset materials sci-hub.se. This crosslinking mechanism enhances thermal stability, improves dimensional stability, and can reduce the volumetric coefficient of thermal expansion (β) sci-hub.se. Dynamic mechanical analysis has shown that crosslinking also contributes to an enhanced storage modulus and a broadening of the glass transition temperature (Tg) sci-hub.se.

A significant application of this compound derivatives, particularly N-[(heptaisobutyl-POSS)propyl]-3,5-diaminobenzamide (DABA-POSS), is in the development of polyimide films with enhanced resistance to atomic oxygen (AO) researchgate.netoup.comsemanticscholar.orgnih.govmdpi.comdntb.gov.uadtic.milnih.govpatsnap.com. Standard polyimides, while robust, often exhibit poor resistance to AO, which is a critical degradation factor in low Earth orbit (LEO) environments. The incorporation of POSS units, via monomers like DABA-POSS, into the polyimide matrix or as side chains creates a protective silica (B1680970) or silicate (B1173343) passivation layer upon exposure to AO researchgate.netsemanticscholar.orgnih.govdtic.mil. This layer shields the underlying polymer from further erosion.

Research has demonstrated substantial improvements in AO resistance. For example, POSS-containing polyimides have shown erosion yields (Es) as low as 1.64 × 10⁻²⁶ cm³/atom, which is over two orders of magnitude lower than reference polyimides like Kapton® semanticscholar.orgnih.gov. These materials also maintain good thermal stability, with 5% weight loss temperatures (T5%) often exceeding 500 °C semanticscholar.orgnih.govnih.gov. For instance, a POSS-PI-30 film exhibited a T5% of 564 °C and an AO erosion yield of 1.64 × 10⁻²⁶ cm³/atom semanticscholar.orgnih.gov. Similarly, fluorinated polyimides incorporating DABA-POSS have achieved good AO resistance, with erosion yields as low as 1.7 × 10⁻²⁵ cm³/atom for 6FCDA-PI films mdpi.com.

This compound structures can also be integrated into optically active polyimides. This is achieved by synthesizing chiral diamine monomers that incorporate the this compound moiety, often derived from chiral amino acids like L-phenylalanine researchgate.netresearchgate.net. These chiral diamines are then polymerized with aromatic tetracarboxylic dianhydrides, such as 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA) or pyromellitic dianhydride (PMDA), via thermal imidization researchgate.netresearchgate.net. The resulting polyimides possess inherent optical activity due to the chiral centers introduced by the diamine monomer. While some studies mention optically transparent polyimides containing POSS-substituted diamines like DABA-POSS mdpi.com, the term "optically active" specifically refers to materials that rotate plane-polarized light, a property conferred by chirality.

Molecular Recognition and Ligand Interaction Studies

Principles of Molecular Recognition Involving 3,5-Diaminobenzamide Scaffolds

Molecular recognition is the process by which a molecule (the guest) selectively binds to another molecule (the host) through a network of non-covalent interactions. nobelprize.orgnumberanalytics.comwikipedia.orgslideshare.netvolkamerlab.org For scaffolds based on this compound, this process relies on the precise complementarity of their three-dimensional structures, electronic properties, and the specific arrangement of functional groups. The driving forces behind these interactions are primarily non-covalent forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking. numberanalytics.comwikipedia.orgslideshare.netvolkamerlab.orgnptel.ac.in The inherent chemical features of the this compound core, such as the aromatic ring, the amine groups, and the amide functionality, provide multiple sites for such interactions, enabling selective binding to complementary molecular surfaces. nih.gov

Structure-Activity Relationship (SAR) Analysis in Ligand Design

Computational Approaches to SAR (e.g., QSAR, Molecular Docking)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the design of molecules for specific biological activities or binding properties. Computational methods play a significant role in this process by providing predictive models and detailed insights into molecular interactions. Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the physicochemical properties or structural descriptors of a series of compounds and their observed biological activity. researchgate.net These descriptors can include parameters related to hydrophobicity, topology, electronic distribution, and steric bulk. researchgate.net

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target, thereby estimating binding affinity. volkamerlab.orgresearchgate.netuq.edu.au By simulating the binding process at an atomic level, docking studies can identify key interactions and guide the modification of lead compounds to enhance potency and selectivity. researchgate.netuq.edu.au The integration of QSAR and molecular docking allows researchers to efficiently explore chemical space and design novel ligands with improved characteristics. researchgate.netuq.edu.au

Structural Determinants for Molecular Interaction

The specific structural features of a molecule are critical determinants of its ability to interact with a target. SAR analysis systematically investigates how modifications to a molecular scaffold influence its activity. For benzamide-based ligands, substituents on the aromatic ring and alterations to the amide linkage can profoundly affect binding affinity and selectivity. typeset.ioscribd.com

For instance, studies on dopamine (B1211576) receptor ligands have demonstrated that the placement and nature of substituents on a diamino benzamide (B126) core significantly impact binding. typeset.io In one series, relocating chlorine atoms from the 2-position to the 3- and 5-positions of a phenylpiperazine moiety attached to a benzamide scaffold led to a substantial improvement in D3 receptor binding affinity and enhanced selectivity over the D2 receptor. typeset.io Similarly, the introduction of different functional groups, such as cyano or trifluoromethyl groups at various positions on the benzamide ring, also modulated D3 receptor potency and D2 selectivity. typeset.io

Research on other protein-ligand systems, such as those involving Factor Xa, has also highlighted the importance of specific structural determinants. nih.gov For example, alterations to aromatic residues within a protein's binding site, or the introduction of peripheral groups that can influence protein conformation, have been shown to critically affect the affinity of benzamidine-based inhibitors. nih.gov This underscores that both the ligand's structure and the target's structural features, including conformational flexibility, are key to successful molecular recognition.

Theoretical and Computational Chemistry of 3,5 Diaminobenzamide

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical (QM) studies, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of molecules like 3,5-Diaminobenzamide. These calculations provide detailed information about electron distribution, orbital energies, and molecular properties.

Key parameters derived from QM studies include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of a molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater tendency for electron transfer. Studies on similar aromatic systems often report HOMO-LUMO gaps in the range of 3-7 eV, depending on the functional and basis set used chalcogen.roresearchgate.nettechscience.comresearchgate.netlibretexts.orgkg.ac.rs. For this compound, specific calculations would reveal its precise gap, influencing its potential as an electron donor or acceptor.

Charge Distribution: Analysis of partial atomic charges, often obtained through methods like Mulliken or Natural Population Analysis (NPA), reveals the distribution of electron density within the molecule. This information is crucial for understanding polarity and predicting sites of electrophilic or nucleophilic attack chemaxon.com. The presence of amino groups (-NH₂) and the amide group (-CONH₂) on the benzene (B151609) ring of this compound significantly influences its charge distribution.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential across the molecule's surface, highlighting regions of positive (electron-deficient) and negative (electron-rich) charge. This can predict sites of non-covalent interactions and chemical reactivity chalcogen.rotechscience.com.

Table 1: Representative Electronic Properties from QM Studies

| Property | Value (Typical Range/Example) | Description |

| HOMO Energy | -3.75 to -5.5 eV | Highest energy occupied molecular orbital; indicates electron donating ability. |

| LUMO Energy | -1.0 to +2.5 eV | Lowest energy unoccupied molecular orbital; indicates electron accepting ability. |

| HOMO-LUMO Gap | 3.0 to 7.0 eV | Energy difference; correlates with reactivity, stability, and optical properties. |

| Dipole Moment | Varies | Measures the polarity of the molecule due to uneven charge distribution. |

| Partial Atomic Charges | Varies | Charge assigned to individual atoms within the molecule, indicating electron density distribution. |

Note: Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and conformational landscape of molecules over time fraserlab.comuiuc.edumdpi.comigem.wikiresearchgate.net. By solving Newton's equations of motion, MD simulations track the trajectory of atoms in a system, providing insights into molecular flexibility, stability, and preferred conformations.

For this compound, MD simulations could explore:

Conformational Stability: Identifying the most stable low-energy conformations of the molecule in various environments (e.g., gas phase, solvent). This involves analyzing dihedral angles, which describe the rotation around single bonds, and can reveal preferred torsional states mdanalysis.orgmdanalysis.orggromacs.orgresearchgate.net.

Root-Mean-Square Fluctuation (RMSF): RMSF measures the average displacement of each atom or residue from its average position over the simulation. This provides information about the local flexibility of different parts of the molecule igem.wiki.

The choice of force field (e.g., CHARMM, AMBER, OPLS) and simulation parameters (temperature, pressure, solvent model) are critical for the accuracy of MD simulations uiuc.edu.

Predicting Reactivity and Interaction Potentials

Computational methods are adept at predicting chemical reactivity and interaction potentials by analyzing the electronic structure and molecular properties.

Fukui Functions: Fukui functions are reactivity indices derived from DFT that predict the most reactive sites in a molecule towards nucleophilic or electrophilic attack reddit.comwikipedia.orgfaccts.deechemi.comyoutube.com. The electrophilic Fukui function () indicates sites prone to nucleophilic attack (electron gain), while the nucleophilic Fukui function () highlights sites prone to electrophilic attack (electron loss). The dual descriptor () combines these to identify sites where electrophilicity or nucleophilicity predominates. Applying these to this compound would pinpoint specific atoms or regions most likely to participate in chemical reactions.

Electrostatic Potential Maps (MEP): As mentioned in Section 5.1, MEPs visually represent charge distribution, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key indicators of potential interaction sites chalcogen.rotechscience.com.

Quantitative Structure-Property Relationships (QSPR): QSPR models correlate molecular structure with macroscopic properties, which can include reactivity parameters or interaction strengths. While often applied to predict physical properties, QSPR can also be adapted to predict chemical behavior or interaction potentials mdpi.comunimore.itresearchgate.net.

Computational Design of Novel Derivatives

Computational chemistry plays a vital role in the design and prediction of properties for novel derivatives of existing molecules, including this compound lifechemicals.comchemrxiv.org. By systematically modifying the molecular structure and evaluating the predicted changes in properties, researchers can guide the synthesis of compounds with desired characteristics.

This process can involve:

Scaffold Hopping and Modification: Using this compound as a core "scaffold," computational methods can explore modifications by adding, removing, or substituting functional groups. This allows for the generation of virtual libraries of derivatives.

Predicting Property Changes: QM calculations can predict how structural modifications affect electronic properties (e.g., HOMO-LUMO gap, charge distribution), reactivity indices, or potential interaction energies with other molecules or surfaces.

Structure-Activity/Property Relationships (SAR/SPR): Establishing relationships between structural features and predicted properties helps in rational design. For instance, if a specific electronic property is linked to a desired reactivity, computational studies can identify which modifications are most likely to achieve it.

Virtual Screening: Computational methods can screen large numbers of designed derivatives to identify promising candidates for further experimental investigation, optimizing for specific chemical or physical properties.

The ability to computationally predict the impact of structural changes makes this compound a potential starting point for developing new molecules with tailored chemical functionalities.

Advanced Applications in Analytical Chemistry and Sensing

Design and Synthesis of Chemosensors

Research has explored the synthesis of complex organic molecules incorporating diamine structures related to 3,5-diaminobenzamide for sensor applications. For instance, novel tribenzamides (TBa-TBc) have been synthesized from the diamine precursor N-(1,3-benzoxazol-2-yl-phenyl)-3,5-diaminobenzamide (BODA) via amidation reactions with p-alkoxybenzoic acids researchgate.netrsc.orgrsc.orgscilit.com. These synthetic routes often involve multi-step processes, including the preparation of intermediate dinitro compounds, followed by reduction to yield the diamine, and subsequent reactions to form the final tribenzamide structures. Spectroscopic techniques such as FT-IR and NMR are crucial for characterizing these synthesized compounds researchgate.netrsc.orgrsc.org.

While direct synthesis of this compound itself for fluorescence sensing is not extensively documented in the provided literature, general principles for designing fluorescent chemosensors often involve incorporating fluorophores with recognition units. These units, which could potentially be derived from or linked to benzamide (B126) structures, are designed to interact specifically with target analytes, leading to a detectable change in fluorescence semanticscholar.orgnih.govmdpi.commdpi.comrsc.org. Mechanisms such as Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) are commonly employed to modulate fluorescence signals upon analyte binding nih.govrsc.org.

Electrochemical Sensing Platforms

Electrochemical sensing platforms utilizing modified electrodes have shown significant promise for the sensitive and selective detection of heavy metal ions. Derivatives synthesized from this compound have been instrumental in developing such platforms, particularly for detecting mercury (Hg²⁺) and lead (Pb²⁺) ions in aqueous media researchgate.netrsc.orgrsc.orgscilit.comrsc.org.

A primary strategy involves modifying electrode surfaces, most commonly glassy carbon electrodes (GCEs), with synthesized organic molecules. For example, tribenzamides derived from diamine precursors related to this compound, often in conjunction with silver nanoparticles (AgNPs), have been successfully employed to functionalize GCE surfaces researchgate.netrsc.orgrsc.orgscilit.comrsc.org. This modification enhances the electrode's ability to capture and detect target analytes through improved conductivity and specific binding interactions. Other electrode modification strategies for heavy metal detection include the use of carbon nanomaterials like carbon nanotubes (CNTs) and graphene, as well as entrapment within polymer films or the use of biomolecules researchgate.netnih.gov.

The detection of heavy metal ions on these modified electrodes typically relies on electrochemical techniques such as Square Wave Anodic Stripping Voltammetry (SWASV) and Differential Pulse Voltammetry (DPV) researchgate.netrsc.orgrsc.orgscilit.comrsc.orgresearchgate.netnih.gov. The general mechanism involves two steps:

Pre-concentration/Deposition: Target metal ions from the solution are electrochemically reduced and deposited onto the surface of the modified electrode at a specific negative potential and for a defined accumulation time researchgate.netrsc.orgrsc.orgnih.gov.

Stripping: A voltage scan is applied, causing the deposited metal ions to be oxidized and stripped back into the solution. This process generates a measurable current peak at a characteristic potential researchgate.netrsc.orgrsc.orgresearchgate.netnih.govnih.gov.

The magnitude of the stripping current is directly proportional to the concentration of the analyte in the sample, allowing for quantitative analysis. For instance, sensors developed using tribenzamides and silver nanoparticles on GCE have demonstrated high sensitivity for mercuric ions, detecting concentrations in the femtomolar range researchgate.netrsc.orgrsc.orgscilit.com. These platforms have also shown good selectivity, reproducibility, and anti-interference capabilities researchgate.netrsc.orgrsc.org. Specific electrochemical potentials for the detection of Hg²⁺ and Pb²⁺ have been reported, with distinct peaks observed during the stripping process researchgate.net.

Table 1: Performance Metrics for Electrochemical Detection of Heavy Metal Ions

| Analyte | Modified Electrode Composition | Detection Technique | Detection Limit (LOD) | Key Performance Characteristics | Reference(s) |

| Hg²⁺ | Tribenzamide (TBa-TBc) / AgNPs / GCE | SWASV | Femtomolar (e.g., 1.7 x 10⁻¹⁵ M) | Sensitivity, Selectivity, Reproducibility, Anti-interference | researchgate.netrsc.orgrsc.orgscilit.com |

| Pb²⁺ | Tribenzamide (TBa-TBc) / GCE | SWASV | Not specified | Sensitivity, Selectivity | researchgate.netrsc.org |

| Hg²⁺ | GCE modified with N-doped reduced graphene (NRGO) | DPASV | 0.58 nM | High sensitivity | researchgate.net |

| Pb²⁺ | GCE modified with N-doped reduced graphene (NRGO) | DPASV | Not specified | High sensitivity | researchgate.net |

| Pb²⁺ | BiNP/Ti₃C₂Tₓ nanocomposite / GCE | Not specified | 0.315 μg/L | Good selectivity, stability, reproducibility | mdpi.com |

| Cu²⁺ | BiNP/Ti₃C₂Tₓ nanocomposite / GCE | Not specified | 0.244 μg/L | Good selectivity, stability, reproducibility | mdpi.com |

Note: GCE: Glassy Carbon Electrode; AgNPs: Silver Nanoparticles; SWASV: Square Wave Anodic Stripping Voltammetry; DPASV: Differential Pulse Anodic Stripping Voltammetry; BiNP: Bismuth Nanoparticles; Ti₃C₂Tₓ: Titanium Carbide MXene.

Electrode Modification Strategies

Fluorescence-Based Sensing Mechanisms

While direct applications of this compound in fluorescence sensing are less detailed in the provided results, the broader class of benzamide derivatives and related organic molecules are explored for fluorescence-based detection. These sensors typically operate by exploiting changes in fluorescence intensity, wavelength, or lifetime upon interaction with a target analyte semanticscholar.orgmdpi.commdpi.com.

Common sensing mechanisms include:

Photoinduced Electron Transfer (PET): In PET-based sensors, the analyte binding to a receptor unit can either inhibit or promote electron transfer between the receptor and a fluorophore, leading to fluorescence "turn-on" or "turn-off" nih.govmdpi.com.

Fluorescence Resonance Energy Transfer (FRET): FRET involves the transfer of energy from a donor fluorophore to an acceptor, typically mediated by the analyte, resulting in a change in the emission spectrum semanticscholar.orgmdpi.com.

Analyte-Induced Aggregation/Disaggregation: The binding of an analyte can cause changes in the aggregation state of sensor molecules, which in turn affects their fluorescence properties, often due to altered π-π stacking interactions semanticscholar.org.

Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT-based sensors, analyte binding can disrupt the intramolecular proton transfer process, leading to a significant enhancement or quenching of fluorescence rsc.org.

These mechanisms enable the detection of various analytes, including metal ions like Zn²⁺ and Al³⁺, by designing molecules with specific recognition sites and suitable fluorophores nih.govrsc.orgnih.gov.

Compound List:

this compound

N-(1,3-benzoxazol-2-yl-phenyl)-3,5-diaminobenzamide (BODA)

Tribenzamides (TBa-TBc)

Silver Nanoparticles (AgNPs)

Perylene Diimides (PDIs)

Rhodamine 6G

Quinazolinones

Future Perspectives in 3,5 Diaminobenzamide Research

Interdisciplinary Research Opportunities

The inherent chemical structure of 3,5-Diaminobenzamide, with its reactive amino and amide groups, opens avenues for its integration into diverse interdisciplinary research fields. Future work is expected to explore its utility in:

Advancements in Computational and Materials Science

Computational approaches are set to play a pivotal role in accelerating the discovery and optimization of this compound-based materials and applications. Future research will likely involve:

Compound List

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,5-diaminobenzamide with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of precursor compounds (e.g., 2-aminobenzamide) using N-bromosuccinimide in acetic acid . Critical parameters include:

- Stoichiometry : Maintaining a 2:1 molar ratio of N-bromosuccinimide to precursor ensures complete bromination.

- Temperature : Room temperature avoids side reactions (e.g., over-bromination).

- Purification : Ice-cold ethanol washing removes unreacted reagents, yielding >78% purity .

- Validation : Monitor reaction progress via TLC and confirm final purity using HPLC or melting point analysis (mp. 213–215°C) .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve amine and carbonyl functional groups. For derivatives (e.g., 3,5-dichloro analogs), coupling constants in H NMR confirm substitution patterns .

- Infrared Spectroscopy (IR) : Peaks at ~3350 cm (N-H stretch) and ~1650 cm (C=O stretch) validate the benzamide backbone .

- X-ray Crystallography : Single-crystal analysis provides definitive bond lengths and angles (e.g., C–C mean = 0.004 Å, R factor = 0.054) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .

- Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the amide bond .

- Reactivity : Avoid strong oxidizers and extreme temperatures (>140°C) to prevent decomposition .

Advanced Research Questions

Q. How can this compound derivatives be rationally designed for selective dopamine D3 receptor binding?

- Methodological Answer :

- Scaffold Modification : Substitute the diazepane or piperazine moieties to enhance selectivity. For example, 1-(3,5-dichlorophenyl)-1,4-diazepane derivatives show 41% yield and improved receptor affinity .

- Computational Modeling : Use docking simulations to predict interactions with receptor pockets (e.g., hydrophobic regions for trifluoromethyl groups) .

- In Vitro Testing : Radioligand binding assays quantify affinity (e.g., IC values) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound derivatives?

- Methodological Answer :

- Iterative Analysis : Cross-validate data using multiple techniques (e.g., mass spectrometry to confirm molecular weight discrepancies) .

- Sample Purity : Re-crystallize samples to remove impurities affecting spectral peaks .

- Dynamic Processes : Consider tautomerism or solvent effects (e.g., DMSO-d shifting amine protons in NMR) .

Q. What strategies improve the ecological safety profile of this compound in laboratory waste disposal?

- Methodological Answer :

- Degradation Studies : Use UV-Vis spectroscopy to track photolytic breakdown under simulated sunlight .

- Microbial Treatment : Incubate with Pseudomonas spp. to assess biodegradation potential (monitor via COD reduction) .

- Regulatory Compliance : Follow JIS Z 7253:2019 guidelines for hazardous waste neutralization and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.